Cas no 2169001-88-9 (methyl 3-1-(aminomethyl)cyclopropylbenzoate)

Methyl 3-(1-(aminomethyl)cyclopropyl)benzoate is a cyclopropane-containing benzoate ester derivative with a functional aminomethyl group. This compound is of interest in synthetic organic chemistry and pharmaceutical research due to its versatile reactivity, particularly as a building block for more complex molecules. The cyclopropane ring introduces steric and electronic effects that can influence conformational stability and biological activity. The ester and aminomethyl groups provide handles for further derivatization, enabling applications in medicinal chemistry, such as the development of protease inhibitors or other bioactive compounds. Its well-defined structure and functional group compatibility make it a valuable intermediate for targeted synthesis.
methyl 3-1-(aminomethyl)cyclopropylbenzoate structure
2169001-88-9 structure
商品名:methyl 3-1-(aminomethyl)cyclopropylbenzoate
CAS番号:2169001-88-9
MF:C12H15NO2
メガワット:205.253003358841
CID:5961658
PubChem ID:146082377

methyl 3-1-(aminomethyl)cyclopropylbenzoate 化学的及び物理的性質

名前と識別子

    • methyl 3-1-(aminomethyl)cyclopropylbenzoate
    • EN300-1854513
    • methyl 3-[1-(aminomethyl)cyclopropyl]benzoate
    • 2169001-88-9
    • インチ: 1S/C12H15NO2/c1-15-11(14)9-3-2-4-10(7-9)12(8-13)5-6-12/h2-4,7H,5-6,8,13H2,1H3
    • InChIKey: GRHHDFNWYQBDCE-UHFFFAOYSA-N
    • ほほえんだ: O(C)C(C1=CC=CC(=C1)C1(CN)CC1)=O

計算された属性

  • せいみつぶんしりょう: 205.110278721g/mol
  • どういたいしつりょう: 205.110278721g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 248
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 52.3Ų

methyl 3-1-(aminomethyl)cyclopropylbenzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1854513-0.5g
methyl 3-[1-(aminomethyl)cyclopropyl]benzoate
2169001-88-9
0.5g
$877.0 2023-09-18
Enamine
EN300-1854513-10.0g
methyl 3-[1-(aminomethyl)cyclopropyl]benzoate
2169001-88-9
10g
$3929.0 2023-05-26
Enamine
EN300-1854513-0.05g
methyl 3-[1-(aminomethyl)cyclopropyl]benzoate
2169001-88-9
0.05g
$768.0 2023-09-18
Enamine
EN300-1854513-1g
methyl 3-[1-(aminomethyl)cyclopropyl]benzoate
2169001-88-9
1g
$914.0 2023-09-18
Enamine
EN300-1854513-10g
methyl 3-[1-(aminomethyl)cyclopropyl]benzoate
2169001-88-9
10g
$3929.0 2023-09-18
Enamine
EN300-1854513-0.25g
methyl 3-[1-(aminomethyl)cyclopropyl]benzoate
2169001-88-9
0.25g
$840.0 2023-09-18
Enamine
EN300-1854513-0.1g
methyl 3-[1-(aminomethyl)cyclopropyl]benzoate
2169001-88-9
0.1g
$804.0 2023-09-18
Enamine
EN300-1854513-1.0g
methyl 3-[1-(aminomethyl)cyclopropyl]benzoate
2169001-88-9
1g
$914.0 2023-05-26
Enamine
EN300-1854513-2.5g
methyl 3-[1-(aminomethyl)cyclopropyl]benzoate
2169001-88-9
2.5g
$1791.0 2023-09-18
Enamine
EN300-1854513-5.0g
methyl 3-[1-(aminomethyl)cyclopropyl]benzoate
2169001-88-9
5g
$2650.0 2023-05-26

methyl 3-1-(aminomethyl)cyclopropylbenzoate 関連文献

methyl 3-1-(aminomethyl)cyclopropylbenzoateに関する追加情報

Comprehensive Overview of Methyl 3-(1-(Aminomethyl)cyclopropyl)benzoate (CAS No. 2169001-88-9)

Methyl 3-(1-(aminomethyl)cyclopropyl)benzoate (CAS No. 2169001-88-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. The compound belongs to the class of cyclopropyl-containing benzoate derivatives, which are known for their versatile applications in drug discovery and material science. Its molecular formula, C12H15NO2, highlights a combination of aromatic and aliphatic components, making it a valuable intermediate for synthesizing more complex molecules.

One of the most intriguing aspects of methyl 3-(1-(aminomethyl)cyclopropyl)benzoate is its cyclopropyl ring, a three-membered carbon structure that introduces significant steric and electronic effects. This feature is often exploited in medicinal chemistry to enhance metabolic stability and bioavailability. Researchers are particularly interested in how this compound can be utilized to develop novel enzyme inhibitors or receptor modulators, especially in the context of neurodegenerative diseases and cancer therapeutics. Recent studies have also explored its potential in crop protection agents, where its structural rigidity may contribute to prolonged activity.

In the realm of synthetic chemistry, CAS No. 2169001-88-9 serves as a critical building block for peptide mimetics and small-molecule probes. Its ester group allows for straightforward derivatization, while the aminomethyl functionality provides a handle for further functionalization. This dual reactivity makes it a favorite among chemists working on combinatorial libraries and high-throughput screening platforms. Moreover, its stability under various reaction conditions has been a topic of discussion in recent organic chemistry forums, with many users inquiring about optimal storage and handling protocols.

From an industrial perspective, the demand for methyl 3-(1-(aminomethyl)cyclopropyl)benzoate is steadily increasing, driven by its role in green chemistry initiatives. Companies are exploring its use as a bio-based intermediate to reduce reliance on petrochemical feedstocks. Environmental concerns and regulatory pressures have further amplified interest in such compounds, aligning with the broader shift toward sustainable chemical manufacturing. This trend is reflected in search engine queries, where terms like "biodegradable cyclopropyl derivatives" and "eco-friendly benzoate synthesis" are gaining traction.

Analytical characterization of CAS No. 2169001-88-9 typically involves techniques such as NMR spectroscopy, mass spectrometry, and HPLC purity analysis. These methods confirm the compound’s structural integrity and ensure compliance with stringent quality standards. For researchers, understanding its spectral data is crucial, as evidenced by frequent searches for "NMR peaks of aminomethyl cyclopropane derivatives" and "HPLC methods for benzoate esters". Such queries underscore the compound’s relevance in analytical workflows.

Looking ahead, the potential applications of methyl 3-(1-(aminomethyl)cyclopropyl)benzoate are vast. Its compatibility with click chemistry and photocatalysis opens doors for innovative material designs, including self-healing polymers and advanced coatings. Additionally, its role in proteolysis-targeting chimeras (PROTACs)—a cutting-edge therapeutic strategy—has sparked curiosity among biochemists. As the scientific community continues to unravel its capabilities, this compound is poised to remain a focal point in interdisciplinary research.

In summary, methyl 3-(1-(aminomethyl)cyclopropyl)benzoate (CAS No. 2169001-88-9) exemplifies the convergence of structural ingenuity and practical utility. Whether in drug development, agrochemical innovation, or sustainable manufacturing, its contributions are undeniable. For those seeking deeper insights, resources on "cyclopropyl ring strain effects" or "benzoate ester reactivity" offer valuable starting points. As research evolves, so too will the compound’s impact across scientific and industrial domains.

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